

PBP10 (Gelsolin 160-169) function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PBP10

Cat. No.: B15562871

[Get Quote](#)

An In-Depth Technical Guide on the Function of **PBP10** (Gelsolin 160-169)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBP10, a synthetic 10-amino acid peptide derived from the gelsolin sequence 160-169 (QRLFQVKGRR), has emerged as a molecule with significant dual functionality.^[1] Originally identified for its high-affinity binding to polyphosphoinositides (PPIs) like phosphatidylinositol 4,5-bisphosphate (PIP2), it plays a crucial role in modulating host cell actin dynamics.^{[1][2][3]} Subsequent research has unveiled its potent, broad-spectrum antimicrobial properties and its function as a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), a key receptor in inflammatory pathways.^[1] This technical guide provides a comprehensive overview of **PBP10**'s mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways.

Introduction and Background

PBP10 (Polyphosphoinositide-Binding Peptide 10) is a cell-permeable peptide derived from the PIP2-binding site within the second segment of human plasma gelsolin. Its sequence is QRLFQVKGRR, and it is commonly conjugated at its N-terminus with Rhodamine B, a fluorescent probe that aids in its visualization and contributes to its hydrophobicity and cell permeability. The intrinsic properties of this peptide—a net positive charge and an amphipathic structure—are central to its dual functions. Initially studied for its ability to interfere with PIP2-dependent cellular processes, **PBP10** was later found to possess robust antimicrobial activity against a range of pathogens and to selectively inhibit FPR2-mediated inflammatory

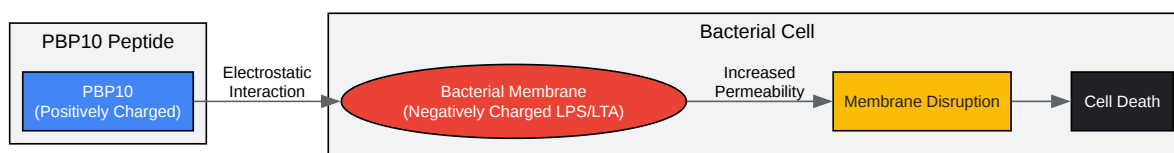
responses. This multifaceted profile makes **PBP10** a valuable tool for research and a promising candidate for therapeutic development in both infectious diseases and inflammatory disorders.

Mechanisms of Action

PBP10's biological effects are attributed to two primary and distinct mechanisms: direct antimicrobial action and modulation of host cell signaling pathways.

Antimicrobial Activity

The antimicrobial function of **PBP10** is initiated by an electrostatic interaction with negatively charged molecules on bacterial surfaces, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This binding disrupts the integrity of the bacterial membrane, increasing its permeability and ultimately leading to cell death. Unlike some antimicrobial peptides, evidence suggests that **PBP10** does not form discrete pores but may act in a "carpet-like" manner to destabilize the membrane. Its efficacy is similar for its all-D-amino acid counterpart, indicating that the peptide's physicochemical properties are more critical for its bactericidal function than a specific chiral protein interaction.



[Click to download full resolution via product page](#)

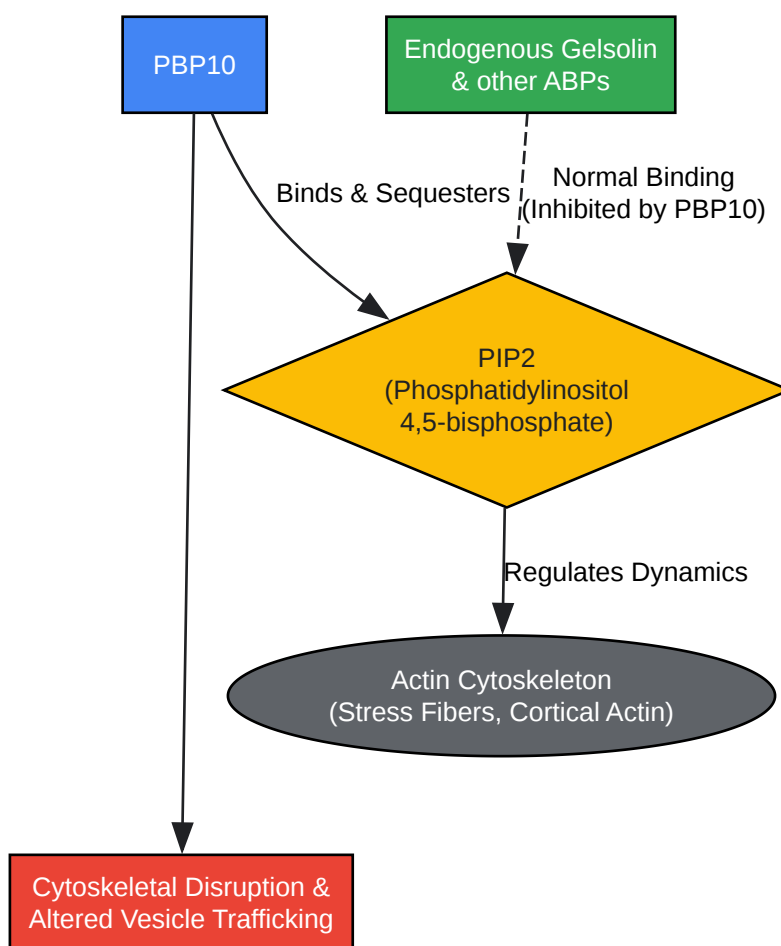
Caption: PBP10 antimicrobial mechanism of action.

Host Cell Signaling Modulation

PBP10 influences eukaryotic cell functions through two main pathways: interference with PIP2 signaling and antagonism of the FPR2 receptor.

As a derivative of the gelsolin PIP2-binding domain, **PBP10** binds with high affinity to phosphoinositides, particularly PIP2, at the plasma membrane. This interaction competitively inhibits the binding of endogenous PIP2-regulating proteins, such as gelsolin itself. PIP2 is a

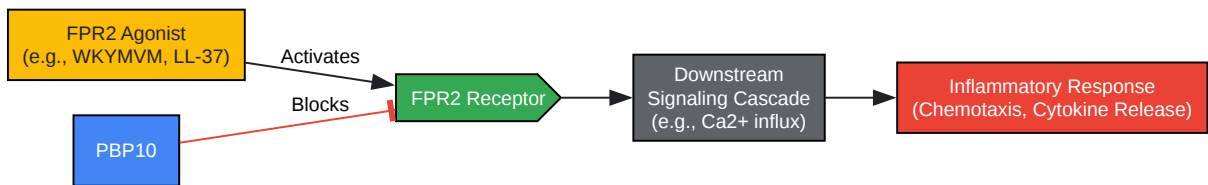
critical lipid messenger that controls the activity of numerous actin-binding proteins. By sequestering PIP2, **PBP10** disrupts the normal regulation of the actin cytoskeleton, leading to the transient breakdown of stress fibers, alterations in cortical actin, and impacts on vesicle trafficking. This mechanism is independent of its effects on FPR2.



[Click to download full resolution via product page](#)

Caption: PBP10 interference with PIP2 signaling pathway.

PBP10 acts as a selective antagonist for FPR2, a G protein-coupled receptor involved in chemotaxis and inflammatory responses. It inhibits FPR2-mediated cellular responses without significantly affecting the closely related FPR1 receptor. By blocking FPR2, **PBP10** can limit microbial-induced inflammatory effects, such as the release of pro-inflammatory cytokines and the recruitment of immune cells. This immunomodulatory function adds a significant dimension to its therapeutic potential.



[Click to download full resolution via product page](#)

Caption: PBP10 antagonism of the FPR2 signaling pathway.

Quantitative Data Summary

The biological activities of **PBP10** have been quantified across several key functional assays.

Table 1: Antimicrobial Activity of **PBP10**

Bacterial Strain	Type	Minimum Inhibitory Concentration (MIC)	Reference
Escherichia coli	Gram-Negative	2-4 µM	
Pseudomonas aeruginosa	Gram-Negative	4-8 µM	

| Streptococcus pneumoniae | Gram-Positive | 1-2 µM | |

Table 2: Safety and Cytotoxicity Profile of **PBP10**

Assay	Cell Type	Metric	Result	Reference
Hemolysis	Human Red Blood Cells	% Hemolysis	Low at bactericidal concentrations	

| Cytotoxicity | Eukaryotic Cells (e.g., Fibroblasts) | IC50 | Significantly higher than MIC values |
|

Table 3: **PBP10** Interaction with Phosphoinositides

Ligand	Effect on PBP10 Fluorescence	Affinity	Reference
PIP2	Strongly Decreased (~90% at 1:1 ratio)	High	
Phosphatidylserine (PS)	Little to no effect	Low	

| Phosphatidylcholine (PC) | Little to no effect | Low | |

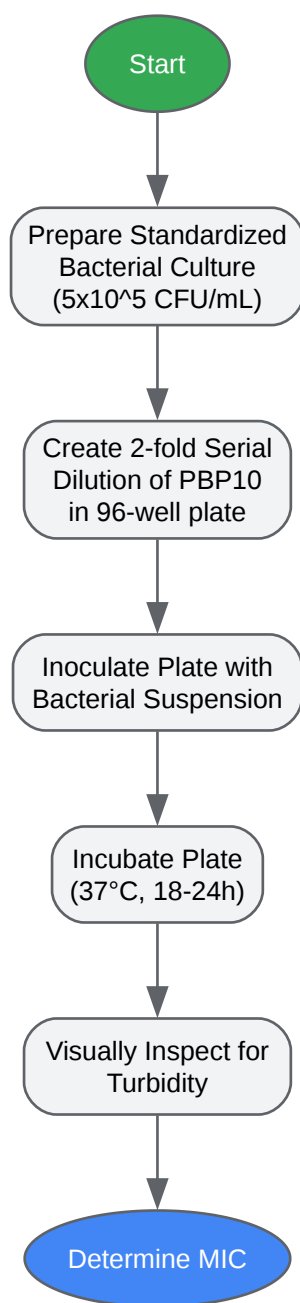
Detailed Experimental Protocols

This section provides methodologies for key assays used to characterize **PBP10**'s function.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of **PBP10** required to inhibit visible bacterial growth.

- **Bacterial Culture Preparation:** Inoculate a single colony of the test bacterium into a suitable broth medium and incubate overnight at 37°C. Dilute the culture to a standardized concentration of approximately 5×10^5 CFU/mL.
- **Peptide Dilution:** Prepare a two-fold serial dilution of **PBP10** in a 96-well microtiter plate using the appropriate broth medium.
- **Inoculation:** Add the standardized bacterial suspension to each well containing the **PBP10** dilutions. Include positive (bacteria only) and negative (broth only) controls.
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is visually determined as the lowest peptide concentration in which no turbidity (bacterial growth) is observed.



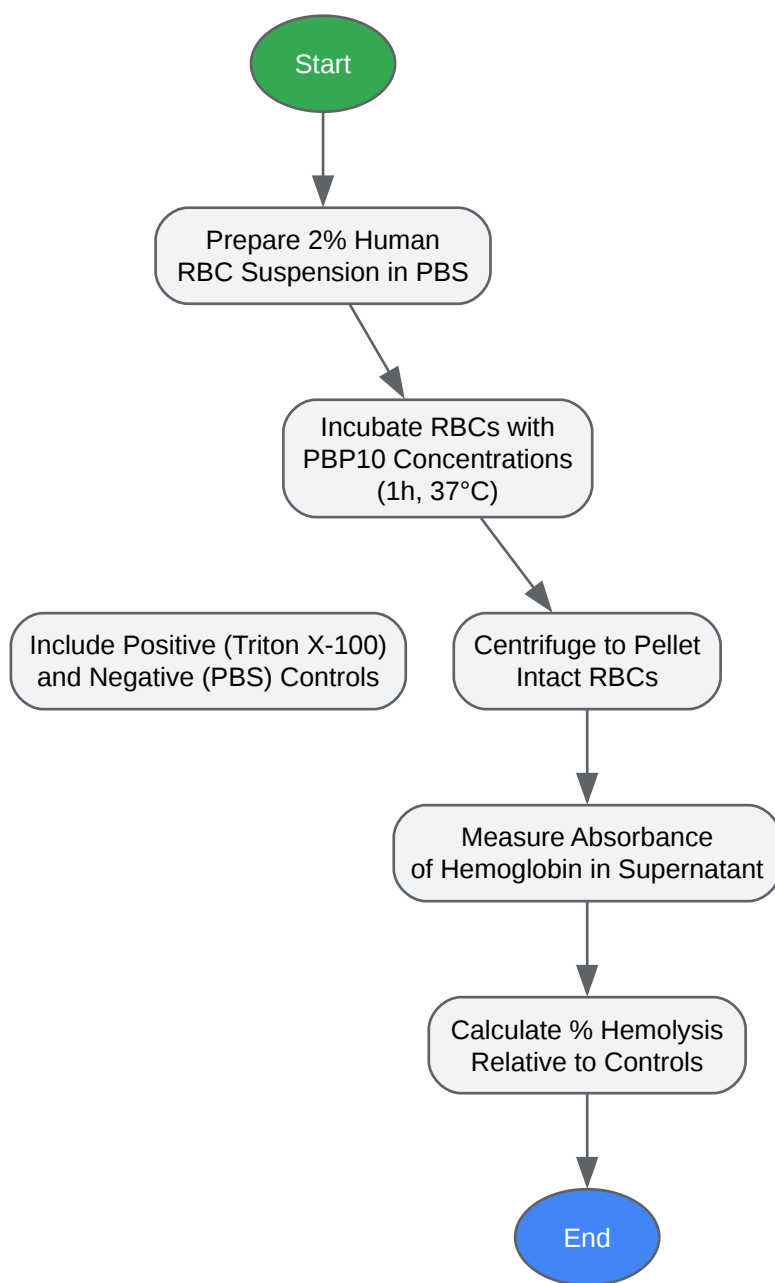
[Click to download full resolution via product page](#)

Caption: Experimental workflow for MIC determination.

Protocol: Hemolysis Assay

This assay assesses the peptide's lytic activity against red blood cells (RBCs), a measure of its potential toxicity.

- **RBC Preparation:** Obtain fresh human red blood cells and wash them three times with phosphate-buffered saline (PBS) via centrifugation. Resuspend the washed RBCs to a final concentration of 2% (v/v) in PBS.
- **Peptide Incubation:** In a microtiter plate, incubate aliquots of the RBC suspension with various concentrations of **PBP10** for 1 hour at 37°C.
- **Controls:** Include a negative control (RBCs in PBS only for 0% hemolysis) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).
- **Centrifugation:** Pellet the intact RBCs by centrifuging the plate.
- **Absorbance Measurement:** Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 414 nm or 540 nm.
- **Calculation:** Calculate the percentage of hemolysis for each **PBP10** concentration relative to the positive control using the formula: % Hemolysis = $[(\text{Abs_sample} - \text{Abs_neg_control}) / (\text{Abs_pos_control} - \text{Abs_neg_control})] * 100$.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the hemolysis assay.

Protocol: Actin Filament Disruption Assay (Fluorescence Microscopy)

This protocol visualizes the effect of **PBP10** on the cellular actin cytoskeleton.

- **Cell Culture:** Seed adherent cells (e.g., NIH3T3 fibroblasts) onto glass coverslips in a culture dish and allow them to adhere overnight.
- **Peptide Treatment:** Treat the cells with the desired concentration of Rhodamine B-labeled **PBP10** (e.g., 1-10 μ M) for a specified time (e.g., 5-30 minutes) at 37°C.
- **Fixation and Permeabilization:** Wash the cells with PBS, fix them with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
- **Actin Staining:** Stain the actin filaments with a contrasting fluorescent probe, such as Alexa Fluor 488 phalloidin.
- **Mounting and Imaging:** Mount the coverslips onto microscope slides using an antifade mounting medium.
- **Visualization:** Visualize the cells using a fluorescence microscope. The red channel will show the localization of **PBP10**, and the green channel will show the actin filaments. Observe for disruption of stress fibers and changes in cortical actin architecture in **PBP10**-treated cells compared to untreated controls.

Conclusion and Future Directions

PBP10 (Gelsolin 160-169) is a peptide with a compelling dual-action profile. Its ability to function as both a broad-spectrum antimicrobial agent and a selective immunomodulator via FPR2 antagonism presents significant therapeutic potential. Furthermore, its well-characterized interaction with PIP2 makes it an invaluable tool for dissecting the complex roles of phosphoinositide signaling in cytoskeletal organization and cellular trafficking. Future research should focus on optimizing its stability and delivery for in vivo applications, exploring its efficacy in complex infection and inflammation models, and further elucidating the structural basis for its selective antagonism of FPR2. The continued study of **PBP10** promises to yield new insights into host-pathogen interactions and provide novel avenues for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Polyphosphoinositide-Binding Peptide, PBP10 - CAS 794466-45-8 - Calbiochem | 529625 [merckmillipore.com]
- 3. Separate Functions of Gelsolin Mediate Sequential Steps of Collagen Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PBP10 (Gelsolin 160-169) function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562871#pbp10-gelsolin-160-169-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com